N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Description
This compound features a hybrid structure combining a 3,4-dimethyl-1,2-oxazole moiety linked via a sulfamoyl bridge to a phenyl ring, which is further conjugated to a 1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide scaffold. Although direct synthesis details are absent in the provided evidence, analogous compounds (e.g., pyridazinecarboxamides) are synthesized via copper-catalyzed oxidative cyclization or condensation reactions .
Properties
Molecular Formula |
C22H18FN5O5S |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-1-(4-fluorophenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C22H18FN5O5S/c1-13-14(2)26-33-22(13)27-34(31,32)18-9-5-16(6-10-18)24-21(30)20-19(29)11-12-28(25-20)17-7-3-15(23)4-8-17/h3-12,27H,1-2H3,(H,24,30) |
InChI Key |
PKHCRWKJURZRQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=CC3=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the oxazole derivative with a sulfonyl chloride in the presence of a base.
Formation of the pyridazine ring: This can be accomplished through a cyclization reaction involving hydrazine derivatives and appropriate dicarbonyl compounds.
Final coupling step: The final product is obtained by coupling the intermediate compounds under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmaceuticals: It may serve as an active pharmaceutical ingredient (API) in the formulation of drugs for various therapeutic areas.
Materials Science: The compound’s unique structural features make it suitable for use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Biological Activity
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, highlighting relevant studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 426.46 g/mol. The compound features a complex structure that includes a dihydropyridazine core and an oxazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H19FN6O3S |
| Molecular Weight | 426.46 g/mol |
| LogP | 2.7723 |
| Polar Surface Area | 151.257 Ų |
| Hydrogen Bond Acceptors | 14 |
| Hydrogen Bond Donors | 3 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds containing the dihydropyridazine scaffold have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T (human embryonic kidney cells) .
Enzyme Inhibition
The biological activity of this compound has also been assessed through its interaction with key enzymes involved in disease processes:
- Cholinesterases : The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is critical in Alzheimer's disease treatment. Compounds with similar structures have demonstrated moderate inhibitory effects on these enzymes (IC50 values ranging from 10.4 μM to 24.3 μM) .
- Cyclooxygenase (COX) : Inhibitory effects on COX enzymes, particularly COX-2, have been observed in related compounds, which suggests anti-inflammatory potential .
- Lipoxygenases : The compound's derivatives have been tested for their ability to inhibit lipoxygenases (LOX), which are implicated in inflammatory responses and cancer progression .
Case Studies
A notable study evaluated a series of dihydropyridazine derivatives for their biological activity against cancer cell lines and enzyme targets. The results indicated that structural modifications significantly impacted the biological efficacy of these compounds. For example, the presence of electron-withdrawing groups enhanced enzyme inhibition .
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between the compound and its target enzymes. These studies reveal that strong interactions occur through hydrogen bonding and hydrophobic interactions, which contribute to the observed biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of sulfonamide-linked heterocyclic carboxamides. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Insights
Substituent Effects: The 4-fluorophenyl group in the target compound likely improves metabolic stability compared to the 4-chlorophenyl analog (10d). However, 10d’s reported CA inhibition suggests that halogenated aryl groups are critical for target binding . Replacement of the pyridazine core with thienopyrazole (ID: 1020048-57-0) or pyrrolopyrimidine (900870-38-4) alters solubility and target specificity, shifting activity from enzymatic inhibition to antimicrobial or anticancer effects .
Synthetic Challenges :
- Discrepancies in NMR data for 10d highlight the importance of rigorous structural validation, especially for sulfonamide-linked heterocycles .
Lumping Strategy Relevance :
- Compounds with shared motifs (e.g., sulfonamide bridges, fluorophenyl groups) may exhibit similar physicochemical behaviors, enabling predictive modeling for drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
